molecular formula C17H25NO4S B4943430 ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate

ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate

Cat. No. B4943430
M. Wt: 339.5 g/mol
InChI Key: MSHYVNVVKQWBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine-based compounds. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in medicinal and pharmaceutical research.

Mechanism of Action

The exact mechanism of action of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the development and progression of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and improve cognitive function in animal models of Alzheimer's disease. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential to exhibit significant activity against cancer cells and neurodegenerative disorders. It is also relatively easy to synthesize and has a favorable safety profile. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate. One area of interest is its potential use as a treatment for various types of cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying the mechanisms of these diseases. Finally, further research is needed to fully understand the mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate involves the reaction of 2-methylbenzylamine with ethyl 3-bromo-3-(methylsulfonyl)propanoate in the presence of a base. The reaction yields the desired compound as a white to off-white crystalline powder. The purity of the compound can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate has been studied for its potential applications in medicinal and pharmaceutical research. It has been found to exhibit significant activity against certain types of cancer cells. In addition, it has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-4-22-16(19)17(12-15-9-6-5-8-14(15)2)10-7-11-18(13-17)23(3,20)21/h5-6,8-9H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYVNVVKQWBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)S(=O)(=O)C)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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